4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Description

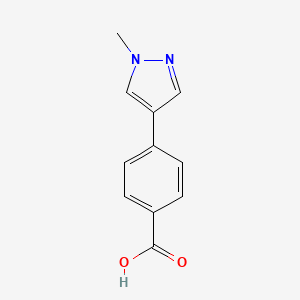

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-7-10(6-12-13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLQMZREPWAVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199678-06-3 | |

| Record name | 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

This guide provides a comprehensive and technically detailed protocol for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, offering researchers and drug development professionals the insights required for successful and reproducible execution.

Introduction: The Significance of Pyrazole-Containing Scaffolds

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities. The target molecule, this compound, incorporates a key pharmacophore, the N-methylated pyrazole ring, linked to a benzoic acid moiety. This structural motif is found in numerous bioactive compounds, making its efficient synthesis a critical aspect of drug discovery programs. This guide will detail a robust and adaptable synthetic strategy, emphasizing not just the "how" but also the "why" behind each procedural step.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of this compound is most effectively achieved through a convergent strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a reliable method for linking the pyrazole and benzene rings.[1][2] Two primary retrosynthetic pathways are considered, differing in the sequence of the key N-methylation and C-C coupling steps.

Scheme 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic analysis of the target molecule outlining two possible synthetic routes.

This guide will focus on Route B , which involves the initial synthesis of the N-methylated pyrazole boronic acid pinacol ester, followed by the Suzuki-Miyaura coupling and final ester hydrolysis. This approach is often preferred as it can simplify the purification process and avoid potential regioselectivity issues during the methylation of a more complex substrate.

Experimental Protocols

Part 1: Synthesis of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This initial step involves the N-methylation of the commercially available 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The choice of a strong base is crucial for the deprotonation of the pyrazole nitrogen, enabling subsequent alkylation.

Table 1: Reagents for the Synthesis of the N-methylated Pyrazole Boronic Acid Pinacol Ester

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 194.06 | 10.0 | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 12.0 | 1.2 |

| Methyl Iodide | 141.94 | 11.0 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

Step-by-Step Protocol:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.94 g, 10.0 mmol).

-

Add anhydrous THF (50 mL) and stir the solution until the starting material is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (0.48 g of a 60% dispersion, 12.0 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add methyl iodide (0.68 mL, 1.56 g, 11.0 mmol) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a colorless oil or low-melting solid.[3]

Part 2: Suzuki-Miyaura Coupling

With the N-methylated pyrazole boronic acid pinacol ester in hand, the next step is the palladium-catalyzed cross-coupling with a suitable aryl halide. Methyl 4-bromobenzoate is a readily available and effective coupling partner.

Table 2: Reagents for the Suzuki-Miyaura Coupling

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 208.07 | 5.0 | 1.0 |

| Methyl 4-bromobenzoate | 215.04 | 5.5 | 1.1 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.25 | 0.05 |

| Sodium Carbonate | 105.99 | 15.0 | 3.0 |

| 1,4-Dioxane | - | 40 mL | - |

| Water | - | 10 mL | - |

Step-by-Step Protocol:

-

In a 100 mL round-bottom flask, combine 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.04 g, 5.0 mmol), methyl 4-bromobenzoate (1.18 g, 5.5 mmol), and sodium carbonate (1.59 g, 15.0 mmol).

-

Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.

-

Bubble argon or nitrogen through the mixture for 15-20 minutes to degas the solution.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water (50 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Hydrolysis of the Methyl Ester

The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard procedure that proceeds readily under basic conditions.

Table 3: Reagents for Ester Hydrolysis

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate | 216.23 | 4.0 | 1.0 |

| Sodium Hydroxide | 40.00 | 12.0 | 3.0 |

| Methanol | - | 20 mL | - |

| Water | - | 20 mL | - |

| Hydrochloric Acid (1 M) | - | As needed | - |

Step-by-Step Protocol:

-

Dissolve methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (0.86 g, 4.0 mmol) in a mixture of methanol (20 mL) and water (20 mL) in a 100 mL round-bottom flask.

-

Add sodium hydroxide (0.48 g, 12.0 mmol) to the solution.

-

Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL).

-

Acidify the solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.[4][5]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the final structure.

-

¹³C NMR: To verify the carbon skeleton.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: As an indicator of purity.

Conclusion and Further Perspectives

The synthetic protocol detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategic use of the Suzuki-Miyaura cross-coupling reaction ensures high efficiency and functional group tolerance. For researchers in drug discovery, this guide offers a solid foundation for accessing this important molecular scaffold, enabling the synthesis of novel analogs for biological evaluation. Further optimization of reaction conditions, such as catalyst and ligand screening, may lead to improved yields and shorter reaction times. Additionally, the exploration of alternative N-alkylation methods, such as the use of α-halomethylsilanes for enhanced regioselectivity, could be a valuable area for further investigation.[6][7][8]

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. m.youtube.com [m.youtube.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | CoLab [colab.ws]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Date: January 3, 2026

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a recognized pharmacophore, and its incorporation into the benzoic acid scaffold presents a compound with potential for diverse biological activities, particularly in the development of novel antibacterial agents.[1] This document synthesizes available data, presents predicted physicochemical parameters, and furnishes detailed experimental protocols for their empirical determination. The aim is to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization and further investigation of this compound.

Introduction and Chemical Identity

This compound (Figure 1) is a bifunctional molecule featuring a substituted pyrazole ring linked to a benzoic acid moiety. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, known to impart favorable metabolic stability and binding interactions. The carboxylic acid group provides a handle for salt formation, prodrug strategies, and critical interactions with biological targets. This unique combination of functional groups suggests its potential as a versatile building block in the design of new therapeutic agents.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Basic Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 199678-06-3 | [2] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| MDL Number | MFCD11932712 | [1] |

Physicochemical Properties: A Blend of Experimental Data and Predictive Insights

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. While experimental data for this compound is not extensively available in the public domain, we can infer and predict key parameters based on its structural similarity to benzoic acid and other pyrazole derivatives.

Table 2: Summary of Physicochemical Properties

| Property | Experimental Value | Predicted Value | Method of Prediction/Reference |

| Melting Point (°C) | Not Available | ~210-230 | Based on similar pyrazole-benzoic acid structures.[3] |

| Boiling Point (°C) | Not Available | > 300 (decomposes) | Structure-based estimation |

| pKa (acidic) | Not Available | 4.0 - 4.5 | ACD/Labs Percepta,[4] ChemAxon |

| LogP | Not Available | 1.5 - 2.0 | ACD/Labs Percepta, ChemAxon |

| Aqueous Solubility | Not Available | Low | Inferred from benzoic acid and LogP |

Melting Point

The melting point of a solid is a critical indicator of its purity and lattice energy. For this compound, an experimental value is not currently published. However, by comparison with structurally related compounds such as 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid (m.p. 210-212 °C), a melting point in a similar range is anticipated.[3]

Solubility

The solubility of a compound in various solvents dictates its utility in different experimental and formulation contexts.

-

Aqueous Solubility: As a derivative of benzoic acid, this compound is expected to have low intrinsic solubility in water. The presence of the relatively nonpolar pyrazole and benzene rings contributes to its hydrophobicity. The solubility is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

-

Organic Solubility: The compound is anticipated to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol, and moderate solubility in less polar solvents like ethyl acetate and dichloromethane. This is consistent with the general solubility profile of aromatic carboxylic acids.

Acidity (pKa)

The pKa of the carboxylic acid group is a crucial parameter influencing the compound's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While an experimental pKa is not available, computational prediction provides a reliable estimate.

Using advanced QSPR (Quantitative Structure-Property Relationship) models, such as those provided by ACD/Labs and ChemAxon, the pKa of the carboxylic acid is predicted to be in the range of 4.0 to 4.5 .[4][5] This is slightly less acidic than benzoic acid (pKa ≈ 4.2) due to the electron-donating nature of the N-methylpyrazole ring.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a compound's lipophilicity. This property is critical for predicting membrane permeability and oral absorption. For this compound, the predicted LogP value is in the range of 1.5 to 2.0 . This moderate lipophilicity suggests a favorable balance for potential oral bioavailability.

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical determination of the key physicochemical properties of this compound, the following detailed, field-proven protocols are provided.

Determination of Melting Point

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow melting range is indicative of high purity.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of this compound into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm in height.

-

Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination (Optional): If the melting point is unknown, perform a rapid heating run to get an approximate range.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid is observed (the onset of melting). Continue heating and record the temperature at which the last solid crystal melts.

-

Reporting: The melting point is reported as the range between the onset and completion of melting. For a pure compound, this range should be narrow (typically ≤ 2 °C).[6]

Determination of Solubility

The following protocol describes a standard shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For colloidal suspensions, centrifugation or filtration (using a filter compatible with the solvent and compound) may be necessary to obtain a clear supernatant.

-

Sampling and Dilution: Carefully withdraw a precise volume of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible spectrophotometry, to determine the concentration of the dissolved compound.

-

Calculation and Reporting: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature. Report the solubility in units of mg/mL or mol/L.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.

Workflow for pKa Determination by Titration

Caption: Workflow for determining the pKa of an acidic compound by potentiometric titration.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Begin stirring gently. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added.

-

pKa Calculation:

-

Determine the equivalence point, which is the point of maximum inflection on the titration curve. This can be identified visually or more accurately from the peak of the first derivative of the curve (ΔpH/ΔV).

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is the pH value on the titration curve corresponding to the half-equivalence point.

-

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the benzene ring, the N-methyl group, and the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (> 10 ppm), which may be exchangeable with D₂O.

-

Aromatic Protons (Benzoic Acid Ring): Two doublets in the aromatic region (7.5-8.5 ppm) corresponding to an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring.

-

Pyrazole Protons: Two singlets in the aromatic region (typically 7.0-8.0 ppm) for the two protons on the pyrazole ring.

-

N-Methyl Protons (-CH₃): A sharp singlet further upfield (typically 3.5-4.5 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-175 ppm.

-

Aromatic and Pyrazole Carbons: A series of signals in the range of 110-150 ppm.

-

N-Methyl Carbon (-CH₃): A signal in the upfield region, typically around 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C and C=N Stretches (Aromatic and Pyrazole Rings): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Methyl): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 203.08. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ at m/z 201.07 would be expected. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Stability and Storage

This compound should be stored in a cool, dry place, away from light and moisture.[1] It is expected to be a stable solid under standard laboratory conditions. As a carboxylic acid, it may be corrosive and should be handled with appropriate personal protective equipment.

Safety and Handling

Based on available safety data, this compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with significant potential in drug discovery, meriting further investigation. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed protocols for their experimental determination. By equipping researchers with this foundational knowledge, it is hoped that the exploration of this promising molecule will be accelerated, leading to new insights and potential therapeutic applications.

References

Spectroscopic data (NMR, IR, MS) of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Introduction

This compound is a heterocyclic compound incorporating both a pyrazole and a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science, serving as versatile scaffolds in drug discovery and functional materials development.[1][2] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, making a thorough understanding of the compound's spectroscopic signature essential.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles, detailed experimental protocols, and expert interpretation to validate the structure and purity of this compound.

Molecular Structure

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The diagram below illustrates the atomic arrangement and numbering scheme used throughout this guide.

References

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Known biological activities of pyrazole carboxylic acid derivatives

An In-Depth Technical Guide to the Known Biological Activities of Pyrazole Carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry. When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives exhibit an exceptionally broad and potent spectrum of biological activities. This versatility has established them as "privileged structures" in drug discovery, leading to the development of numerous therapeutic agents.[1][2][3] This technical guide provides a comprehensive exploration of the significant biological activities associated with these derivatives, delving into their underlying mechanisms of action, key structure-activity relationships (SAR), and the robust experimental methodologies required for their evaluation. We will dissect their roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, offering field-proven insights and self-validating protocols to empower researchers in the rational design and screening of novel therapeutic candidates.

The Pyrazole Carboxylic Acid Scaffold: A Privileged Framework in Drug Discovery

The chemical robustness and unique electronic properties of the pyrazole ring allow it to serve as a versatile anchor for diverse pharmacophores. The adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. The addition of a carboxylic acid moiety further enhances this potential, providing a critical anchor point for binding to enzyme active sites or receptors, often mimicking natural substrates. This combination of features underpins the wide array of pharmacological effects observed, from enzyme inhibition to the modulation of complex signaling pathways.[4][5][6]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole carboxylic acid derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against various cancer cell lines, including notoriously aggressive types like glioblastoma and drug-resistant breast cancer.[5][7][8] Their mechanisms are multifaceted, often involving the inhibition of key enzymes crucial for cancer cell proliferation and survival.

Mechanism of Action: Enzyme Inhibition

A primary anticancer strategy for these derivatives involves the targeted inhibition of enzymes that are overexpressed or hyperactive in tumor cells. A notable example is their activity against ALKBH1 , an N6-methyladenosine (m6A) DNA demethylase.[6] Overexpression of ALKBH1 is implicated in gastric cancer progression. Pyrazole carboxylic acid derivatives can chelate the metal ion in the enzyme's active site, effectively blocking its demethylase activity and inducing apoptosis in cancer cells.

Another critical target includes tyrosine kinases , which are fundamental regulators of cell growth, differentiation, and survival. Several FDA-approved tyrosine kinase inhibitors (TKIs) incorporate the pyrazole scaffold, highlighting its importance in cancer therapy.[7]

Caption: Inhibition of ALKBH1 by a pyrazole derivative.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on their substitution patterns. For ALKBH1 inhibitors, SAR studies have revealed that:

-

The Carboxylic Acid Position is Critical: Moving the carboxylic acid from the 4-position to the 3-position on the pyrazole ring can lead to a drastic decrease in activity, highlighting its essential role in binding.[6]

-

Substitutions on the Pyrazole Ring: Even minor substitutions, such as a methyl or chloro group on the pyrazole ring itself, can reduce potency compared to the unsubstituted core.[6] This suggests that the unsubstituted pyrazole ring provides the optimal geometry for interacting with the active site.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The initial evaluation of a novel compound's anticancer potential is typically an assessment of its effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[9][10]

Principle: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HGC27, AGS for gastric cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (and controls: vehicle-only and a known anticancer drug like Doxorubicin).[7][9]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is critical; it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the wells.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for the MTT cell viability assay.

Data Presentation: Summarizing Cytotoxicity

Quantitative data from cytotoxicity assays should be summarized in a clear, comparative format.

| Compound ID | Target Cell Line | IC₅₀ (µM)[7] | Selectivity Index (SI)* |

| Derivative 34d | HeLa (Cervical) | 10.41 ± 0.217 | 2.5 |

| Derivative 34d | DU-145 (Prostate) | 10.77 ± 0.124 | 2.3 |

| Doxorubicin (Control) | HeLa (Cervical) | 9.76 ± 0.114 | 1.1 |

| Doxorubicin (Control) | DU-145 (Prostate) | 9.00 ± 0.721 | 1.2 |

*Selectivity Index (SI) is calculated as IC₅₀ in a non-malignant cell line / IC₅₀ in the cancer cell line. A higher SI value is desirable.[11][12]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant bacteria presents a grave threat to global health. Pyrazole derivatives, including those with a carboxylic acid function, have demonstrated significant antibacterial and antifungal properties, making them a fertile ground for the development of new antimicrobial agents.[2][13][14][15]

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial action of pyrazole derivatives often stems from their ability to inhibit essential microbial enzymes that are absent in humans, providing a window of therapeutic selectivity. One key target is DNA gyrase , a bacterial topoisomerase that manages DNA supercoiling during replication.[16] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Some pyrazole derivatives have shown potent inhibition of S. aureus DNA gyrase.[16]

Caption: Inhibition of bacterial DNA gyrase.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the structure can be fine-tuned to enhance potency:

-

Hybridization: Combining the pyrazole core with other heterocyclic rings, such as thiazole or thiazolidinone, can significantly boost antibacterial activity.[14][16] Pyrazole-thiazole hybrids have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).[16]

-

Substituents: The presence of specific substituents, like a carbazone or thiazolidine moiety, has been shown to result in compounds that are highly active against both Gram-positive and Gram-negative bacteria.[2]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity or by using a metabolic indicator.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the pyrazole derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create two-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[16]

Data Presentation: Antimicrobial Potency

MIC values provide a clear quantitative measure of a compound's potency.

| Compound ID | S. aureus MIC (µg/mL)[16] | E. coli MIC (µg/mL)[16] | C. albicans MIC (µg/mL)[17] |

| Derivative 10 | 1.9 | >100 | 3.9 |

| Derivative 17 | 4.0 | 12.5 | 7.8 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 1.0 |

Anti-Inflammatory Activity: Modulating the Immune Response

Inflammation is a vital biological response, but its chronic dysregulation contributes to numerous diseases, including arthritis and inflammatory bowel disease. Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most famous example being Celecoxib, a selective COX-2 inhibitor.[3][18]

Mechanism of Action: COX-2 Inhibition

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[18][19] COX enzymes mediate the production of prostaglandins, which are key inflammatory mediators. While COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the gastric mucosa), COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[18]

Caption: Selective inhibition of COX-2 by a pyrazole derivative.

Experimental Protocol: LPS-Induced TNF-α Release in THP-1 Cells

A reliable in vitro model for screening anti-inflammatory compounds involves using the human monocytic cell line (THP-1) and stimulating them with lipopolysaccharide (LPS) to induce an inflammatory response.[20]

Principle: LPS, a component of Gram-negative bacteria, activates monocytes/macrophages to release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). An effective anti-inflammatory agent will inhibit this release.

Step-by-Step Methodology:

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

-

Differentiation (Optional but Recommended): For a more macrophage-like phenotype, differentiate THP-1 cells by treating them with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh medium.

-

Pre-treatment: Seed the cells in a 24-well plate. Pre-incubate the cells with various concentrations of the pyrazole carboxylic acid derivatives for 1-2 hours.

-

Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to 1 µg/mL to stimulate inflammation.[20] Include an unstimulated control (cells + vehicle) and a stimulated control (cells + vehicle + LPS).

-

Incubation: Incubate the plate for 4-24 hours at 37°C. A 4-hour incubation is often sufficient for maximal TNF-α secretion.[20]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.

Antiviral Activity: Inhibiting Viral Replication

The pyrazole scaffold has also demonstrated significant promise in the development of antiviral agents. Notably, pyrazole-3-carboxylic acid derivatives have been identified as potent inhibitors of the Dengue Virus (DENV) protease.[21][22]

Mechanism of Action: DENV Protease Inhibition

The Dengue virus relies on its NS2B-NS3 protease to cleave the viral polyprotein into functional individual proteins, a step that is absolutely essential for viral replication. Pyrazole-3-carboxylic acid derivatives act as competitive inhibitors, binding to the active site of the NS2B-NS3 protease and blocking its function. This prevents the maturation of viral proteins and halts the replication cycle.[21]

Experimental Protocol: DENV Protease Activity Assay

The inhibitory effect of compounds on the DENV protease can be assessed using a biochemical assay, often based on Förster Resonance Energy Transfer (FRET).

Principle: A synthetic peptide substrate is designed to contain a fluorophore and a quencher on opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. When the DENV protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant DENV NS2B-NS3 protease, and the FRET peptide substrate.

-

Compound Plating: In a 96-well black plate, add serial dilutions of the pyrazole carboxylic acid derivatives.

-

Enzyme Addition: Add the DENV protease solution to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity (e.g., Ex/Em = 340/490 nm) every minute for 30-60 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation: Antiviral and Cytotoxicity Profile

It is crucial to assess both efficacy (EC₅₀) and cytotoxicity (CC₅₀) to determine a compound's therapeutic window.

| Compound ID | DENV Protease IC₅₀ (µM) | Antiviral EC₅₀ (µM)[21] | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Derivative 8 | 6.5 | 15.2 | >50 | >3.3 |

| Derivative 17 | 25 | 9.7 | >50 | >5.1 |

| Compound 50 | 7.9 | 4.1 | >50 | >12.2 |

Conclusion and Future Perspectives

Pyrazole carboxylic acid and its derivatives represent a remarkably successful and enduring scaffold in medicinal chemistry. Their proven efficacy across a wide range of therapeutic areas—from oncology to infectious diseases and inflammation—is a testament to their versatile and tunable structure.[1][23][24] The ability to rationally modify the core structure to enhance potency and selectivity for specific biological targets continues to drive innovation. Future research will likely focus on developing multi-target agents (e.g., dual COX-2/5-LOX inhibitors), exploring novel mechanisms of action, and employing advanced drug delivery systems to improve the pharmacokinetic profiles of these potent molecules. The integration of computational docking studies with high-throughput screening will further accelerate the discovery of next-generation therapeutics built upon this privileged framework.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. mdpi.com [mdpi.com]

- 20. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 24. researchgate.net [researchgate.net]

Literature review on 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

An In-Depth Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its molecular architecture, which combines the biologically active pyrazole nucleus with a versatile benzoic acid moiety, positions it as a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol with mechanistic insights, and a survey of its critical applications in medicinal chemistry, particularly in the development of next-generation antibacterial agents and enzyme inhibitors. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights to accelerate discovery programs.

Introduction: The Pyrazole as a Privileged Structure

In the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold".[1] This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a foundation for developing a wide array of therapeutic agents. The five-membered diazole ring offers a unique combination of features: it is metabolically stable, capable of participating in hydrogen bonding as both a donor and acceptor, and its substitution pattern can be readily modified to fine-tune steric and electronic properties.

The subject of this guide, this compound, is an exemplar of this principle. It integrates the pyrazole core with a benzoic acid group, a classic pharmacophore and synthetic handle. The N-methylation of the pyrazole ring prevents tautomerization and locks the scaffold's geometry, which can be crucial for achieving specific receptor-ligand interactions. This compound serves not as an end-drug itself, but as a high-value intermediate for constructing more complex and potent molecules.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for planning synthetic transformations, designing analytical methods, and understanding the compound's general behavior in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Monoisotopic Mass | 202.07423 Da | [3] |

| SMILES | CN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O | [3] |

| InChIKey | JNLQMZREPWAVIE-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.4 | [3] |

| Appearance | White to off-white solid (typical) | N/A |

Synthesis and Characterization: A Validated Workflow

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis due to its reliability and functional group tolerance. The following protocol describes a representative and self-validating workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of a commercially available boronic ester with a halogenated benzoic acid derivative. The choice of the Suzuki-Miyaura reaction is deliberate; it offers high yields, mild reaction conditions, and straightforward purification.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Add a solvent mixture of dioxane and water (4:1 v/v). The aqueous phase is essential for dissolving the inorganic base and facilitating the catalytic cycle.

-

Spage the resulting slurry with Argon for 15 minutes to remove any residual oxygen.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) to the flask. The dppf ligand provides the necessary stability and reactivity for the palladium center.

Step 2: Reaction Execution

-

Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (methyl 4-bromobenzoate) is consumed (typically 4-6 hours).

Step 3: Work-up and Ester Hydrolysis

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate.

-

Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).

-

Add an aqueous solution of lithium hydroxide (LiOH, 2.0 M, 5.0 eq) and stir the mixture at room temperature for 12-16 hours.

-

Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities.

-

Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid (HCl). The desired product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Workflow Visualization

The following diagram illustrates the synthetic pathway from starting materials to the final product.

Caption: Synthetic workflow for this compound.

Structural Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.

-

¹H NMR: Expected signals include singlets for the N-methyl protons (~3.9 ppm) and the two pyrazole protons (~7.8-8.2 ppm), along with two doublets in the aromatic region corresponding to the para-substituted benzene ring (~7.6 and 8.1 ppm). A broad singlet for the carboxylic acid proton will appear far downfield (>12 ppm).

-

¹³C NMR: Will show characteristic peaks for the N-methyl carbon, the pyrazole ring carbons, the benzene ring carbons, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (ESI): Will show a prominent ion corresponding to the molecular weight of the compound ([M+H]⁺ at m/z 203.08 or [M-H]⁻ at m/z 201.07).[3]

Key Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for creating potent and selective drug candidates.

Foundation for Novel Antibacterial Agents

The rise of multidrug-resistant bacteria is a pressing global health crisis. Derivatives of pyrazole-benzoic acid have emerged as a promising class of antibacterial agents, particularly against Gram-positive pathogens.[4][5] The core scaffold is often elaborated via amide coupling of the benzoic acid with various amines, leading to molecules with potent activity.

Research has shown that related structures are effective against clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][4] The mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial cell membrane or inhibition of fatty acid biosynthesis.[4][5]

Table of Antibacterial Activity for Related Scaffolds

| Compound Derivative Class | Target Pathogen | MIC Range (µg/mL) | Reference |

| Anilinomethyl-pyrazole-benzoic acids | S. aureus (MRSA) | 0.78 - 6.25 | [5][6][7] |

| Anilinomethyl-pyrazole-benzoic acids | E. faecalis (VRE) | 3.12 - 12.5 | [5] |

| Phenyl-pyrazole-hydrazones | A. baumannii | as low as 4 | [8] |

| Fluorophenyl-pyrazole-formyl-benzoic acids | Drug-Resistant Bacteria | 6.25 - 25 | [9][10] |

Scaffold for Enzyme and Kinase Inhibitors

The pyrazole ring is a well-established pharmacophore in the design of enzyme inhibitors. Its derivatives have been successfully developed as inhibitors of cyclooxygenase-2 (COX-2) for the treatment of inflammation.[11] The specific 4-pyrazolyl-benzoic acid motif is present in numerous patented compounds designed as inhibitors for a range of targets.

More recently, pyrazole derivatives have been investigated as inhibitors of Interleukin-1 receptor-associated kinase (IRAK), a key signaling node in inflammatory pathways.[12] The this compound scaffold provides a rigid and well-defined vector for orienting functional groups to interact with the ATP-binding pocket of such kinases.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure user safety.

-

Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][13][14]

-

Precautionary Measures:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Avoid inhalation of dust and direct contact with skin and eyes.[13][14]

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][13]

Conclusion and Future Outlook

This compound is a quintessential example of a modern medicinal chemistry building block. Its robust synthesis, combined with the proven biological relevance of the pyrazole-benzoic acid scaffold, ensures its continued importance in drug discovery. Future research will likely focus on expanding the diversity of libraries based on this core, exploring new therapeutic areas, and leveraging its structure to design highly selective inhibitors for challenging biological targets. Its role as a foundational element in the fight against antimicrobial resistance, in particular, highlights its significant potential to contribute to human health.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound|CAS 199678-06-3 [benchchem.com]

- 3. PubChemLite - this compound (C11H10N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]

- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. USRE44048E1 - 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide for the treatment of inflammation or an inflammation-associated disorder - Google Patents [patents.google.com]

- 12. Rigel Pharmaceuticals Inc Patent: Pyrazole Compound for Inhibiting IRAK Protein [pharmaceutical-technology.com]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 14. aksci.com [aksci.com]

A Technical Guide to the Synthesis and Structural Elucidation of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: A Molecule of Pharmaceutical Interest

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, and a predictive analysis of the crystal structure of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide offers a robust framework for its preparation and crystallographic analysis, drawing upon data from closely related compounds and established methodologies. The significance of the pyrazole-benzoic acid scaffold in medicinal chemistry is also explored, highlighting its potential in the development of novel therapeutics.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featuring in a wide array of approved drugs and clinical candidates.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] The inclusion of a benzoic acid moiety provides a versatile handle for modulating physicochemical properties and for forming key interactions with biological targets. The specific compound, this compound, combines these features, making it a molecule of significant interest for further investigation in drug design and development.

Synthetic Pathway: A Proposed Route to this compound

Based on established synthetic methodologies for similar pyrazole-containing benzoic acids, a reliable synthetic route can be proposed. A common and effective method involves the hydrolysis of a corresponding nitrile precursor.[4]

Proposed Synthetic Workflow

References

- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Introduction: The Strategic Importance of the Pyrazole Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus has risen to prominence as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[2] Within this important class of heterocycles, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid has emerged as a particularly valuable building block. This guide provides an in-depth technical overview of its discovery, synthesis, and critical role in the development of next-generation pharmaceuticals, with a focus on its application in antibacterial research.

A Retrosynthetic Look at its Origins: An Inferred History of Discovery

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its conception can be understood as a logical progression in the field of synthetic and medicinal chemistry. The development of robust cross-coupling reactions, most notably the Suzuki-Miyaura coupling, revolutionized the way chemists could forge carbon-carbon bonds between aromatic systems.[3] It is highly probable that the first synthesis of this compound was achieved through such a palladium-catalyzed cross-coupling, a testament to the enabling power of this chemical transformation.

The motivation for its synthesis is clear from a medicinal chemistry perspective. The combination of a methyl-pyrazole group and a benzoic acid moiety creates a molecule with distinct regions for interaction with biological targets. The pyrazole ring can act as a versatile hydrogen bond donor and acceptor, while the benzoic acid provides a key site for salt bridge formation or further derivatization into esters and amides. This inherent "drug-like" character made it an attractive and logical target for synthesis.

Core Synthesis and Mechanistic Considerations

The most prevalent and efficient method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction provides a reliable and versatile route to connect the pyrazole and benzoic acid fragments.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The general strategy involves the coupling of a pyrazole-boronic acid (or its pinacol ester) with a halogenated benzoic acid derivative. The following is a representative, field-proven protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-1-methyl-1H-pyrazole

-

4-(Methoxycarbonyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and water, followed by potassium carbonate (2.5 eq).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification of Ester Intermediate: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.

-

Hydrolysis to the Carboxylic Acid: Dissolve the purified methyl ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 4-6 hours.

-

Acidification and Isolation: Remove the methanol under reduced pressure. Acidify the aqueous residue with 2M hydrochloric acid until a precipitate forms (pH ~4-5). Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

-

Ligand Selection: Triphenylphosphine is a common and effective ligand for Suzuki couplings, stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the Suzuki-Miyaura reaction.

-

Solvent System: The dioxane/water mixture is a common choice for Suzuki couplings as it effectively dissolves both the organic substrates and the inorganic base.

Visualizing the Workflow:

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

The Role of this compound in Drug Development

This versatile building block has found significant application in the development of novel therapeutic agents, particularly in the realm of antibacterial drug discovery.[2][6] The pyrazole-benzoic acid scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Case Study: A Scaffold for Potent Antibacterial Agents

Numerous studies have demonstrated that derivatives of this compound exhibit potent activity against drug-resistant bacteria.[6][7] For instance, the synthesis of various hydrazone derivatives from the corresponding 4-formyl-pyrazole-benzoic acid precursors has yielded compounds with minimum inhibitory concentrations (MICs) in the sub-micromolar range against methicillin-resistant Staphylococcus aureus (MRSA) and other challenging pathogens.[6][7]

Data Summary: Antibacterial Activity of Pyrazole-Benzoic Acid Derivatives

| Compound Class | Target Pathogen | Reported MIC Range (µg/mL) | Reference |

| Pyrazole-derived hydrazones | S. aureus (including MRSA) | 0.39 - 6.25 | [6][7] |

| Anilinomethyl-pyrazole-benzoic acids | S. aureus, E. faecalis | 0.5 - >64 | [2] |

| Fluorophenyl-substituted pyrazoles | Gram-positive bacteria | 0.78 - 3.125 | [6] |

Logical Pathway for Drug Candidate Development:

Caption: Logical progression from the core scaffold to a potential drug candidate.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of this compound. The following provides an example of expected characterization data.

Expected Analytical Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 8.3 (s, 1H, pyrazole-H), 8.0 (s, 1H, pyrazole-H), 7.9 (d, J = 8.0 Hz, 2H, Ar-H), 7.7 (d, J = 8.0 Hz, 2H, Ar-H), 3.9 (s, 3H, N-CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 167.5, 142.0, 139.0, 131.0, 130.0, 128.0, 125.0, 118.0, 39.0.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₁₀N₂O₂ [M+H]⁺: 203.08; found: 203.1.

Conclusion and Future Outlook

This compound stands as a prime example of a rationally designed molecular building block that has found significant utility in contemporary drug discovery. Its straightforward and scalable synthesis, primarily via Suzuki-Miyaura cross-coupling, combined with its favorable physicochemical properties, has cemented its role as a privileged scaffold. The continued exploration of derivatives based on this core structure holds considerable promise for the development of new therapeutics, particularly in the urgent fight against antimicrobial resistance. As our understanding of disease biology deepens, it is certain that this versatile scaffold will be adapted to meet new therapeutic challenges.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Silico Modeling of 4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid Interactions with Protein Kinases

This guide provides a comprehensive, technically detailed walkthrough for modeling the interactions of the novel small molecule, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, with a relevant biological target. Drawing from established principles of computational drug discovery, this document is intended for researchers, scientists, and drug development professionals seeking to apply in silico techniques to characterize and predict molecular interactions.

Introduction: The Therapeutic Potential of Pyrazole-Benzoic Acid Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. When coupled with a benzoic acid moiety, as in this compound, the resulting molecule possesses chemical features ripe for exploration in drug discovery. This scaffold has been identified as a key structural motif in the development of novel anti-infective agents and, notably, as potent inhibitors of protein kinases.[1][2][3][4][5]

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[1][6] Pyrazole-based compounds have been successfully developed as inhibitors of several kinases, including p38 MAP kinase, Aurora kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][7]

This guide will use p38 Mitogen-Activated Protein (MAP) Kinase as a representative target to illustrate a complete in silico modeling workflow for this compound. p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a validated strategy for treating inflammatory diseases.[1][6] We will outline a logical, multi-step computational approach, from initial system setup to advanced simulation and analysis, providing both the "how" and the "why" behind each methodological choice.

The In Silico Modeling Workflow: A Strategic Overview

Our approach is a sequential and iterative process designed to build a comprehensive understanding of the ligand-protein interaction, from a static binding pose to a dynamic, solvated system.

References

- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 3. Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR‐2 inhibitors | Semantic Scholar [semanticscholar.org]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|CAS 199678-06-3 [benchchem.com]

- 6. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

Methodological & Application

How to use 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid in in-vitro assays

An Application Guide for the In-Vitro Use of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Authored by: A Senior Application Scientist

Introduction: A Versatile Scaffold for Modern Drug Discovery

This compound is a heterocyclic compound that represents a significant scaffold in medicinal chemistry. Its structure, featuring a pyrazole ring linked to a benzoic acid moiety, provides a versatile framework for developing targeted therapeutic agents. The pyrazole nucleus is a cornerstone in many approved drugs, recognized for its diverse biological activities.[1] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in key in-vitro assays.

The applications detailed herein focus on two primary areas where pyrazole-benzoic acid derivatives have shown considerable promise: as kinase inhibitors, particularly targeting oncogenic pathways, and as novel antibacterial agents effective against drug-resistant pathogens.[2][3][4] The protocols are designed to be self-validating, with explanations of the scientific principles and causality behind experimental choices to ensure robust and reproducible results.

Part 1: Compound Properties, Preparation, and Handling

A thorough understanding of the physicochemical properties of a compound is paramount for successful in-vitro experimentation. It ensures accurate concentration calculations, prevents solubility issues, and maintains compound integrity.

Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [5] |

| Molecular Weight | 202.21 g/mol | [5] |

| Appearance | Crystalline solid | [6] |

| Storage | Room temperature, dry, sealed | [5] |

| MDL Number | MFCD11932712 | [5] |

Preparation of Stock Solutions

Due to the benzoic acid moiety, the compound's solubility in aqueous buffers at neutral pH is expected to be low.[6][7] Therefore, a high-quality, anhydrous polar aprotic solvent is required to create a concentrated primary stock solution.

Recommended Solvent: Dimethyl sulfoxide (DMSO)

Protocol for 10 mM Stock Solution:

-

Calculation: To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

-